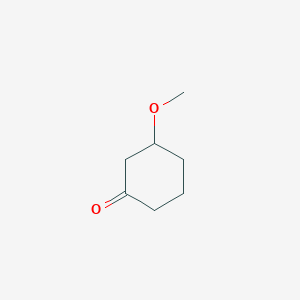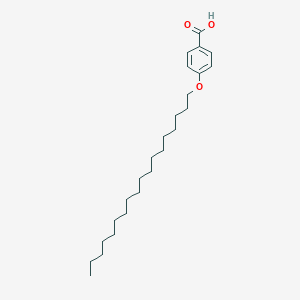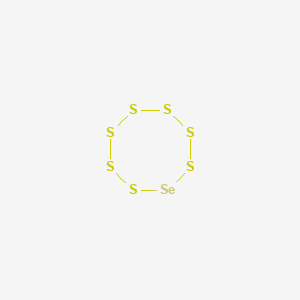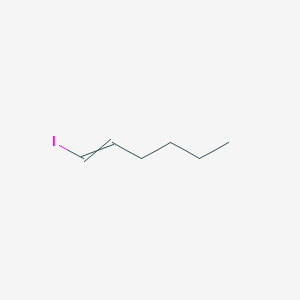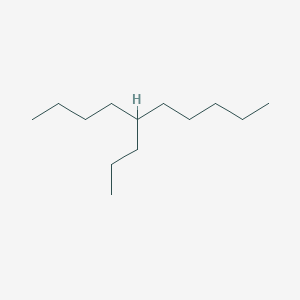
5-Propyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propyldecane is a hydrocarbon compound that belongs to the family of alkanes. It is a colorless liquid that is insoluble in water and has a boiling point of 200°C. This compound is widely used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
5-Propyldecane is widely used in various scientific research applications due to its unique properties. It is commonly used as a reference standard in gas chromatography and mass spectrometry. It is also used as a solvent in organic synthesis and as a lubricant in the aerospace industry. Moreover, it is used as a model compound in the study of hydrocarbon oxidation and combustion.
Wirkmechanismus
The mechanism of action of 5-Propyldecane is not fully understood. However, it is believed that it interacts with the cell membrane and alters its fluidity. This alteration in the cell membrane can affect the function of various membrane-bound proteins and enzymes, leading to changes in cellular activities.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Propyldecane are not well documented. However, it has been reported to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of certain cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Propyldecane in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its low solubility in water can make it difficult to use in aqueous-based experiments. Moreover, its toxicity and potential environmental impact should be taken into consideration when handling and disposing of this compound.
Zukünftige Richtungen
There are several future directions for the use of 5-Propyldecane in scientific research. One potential application is in the development of novel lubricants and fuels for the aerospace industry. Another potential application is in the study of hydrocarbon oxidation and combustion, which can have significant implications for the development of cleaner and more efficient energy sources. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which can lead to the development of new therapeutics for various diseases.
Synthesemethoden
The synthesis of 5-Propyldecane can be achieved through the catalytic hydrogenation of 5-Propyl-1-undecene. This reaction can be carried out using a palladium catalyst under high pressure and temperature. The yield of this reaction is high, and the purity of the product can be easily achieved through simple distillation.
Eigenschaften
CAS-Nummer |
17312-62-8 |
|---|---|
Produktname |
5-Propyldecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
5-propyldecane |
InChI |
InChI=1S/C13H28/c1-4-7-9-12-13(10-6-3)11-8-5-2/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
OYGXFRZNLCWGOZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCC)CCCC |
Kanonische SMILES |
CCCCCC(CCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



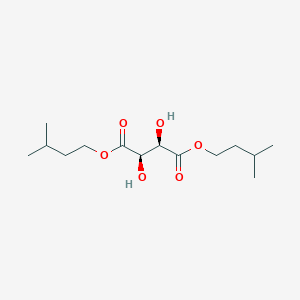
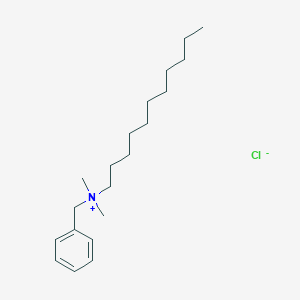
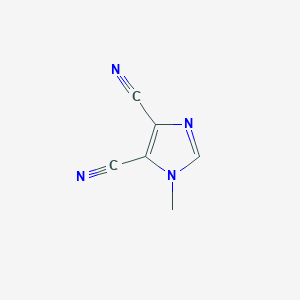
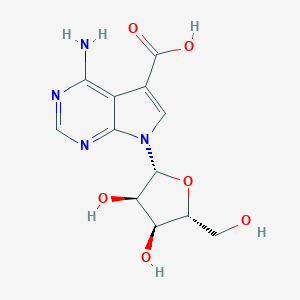
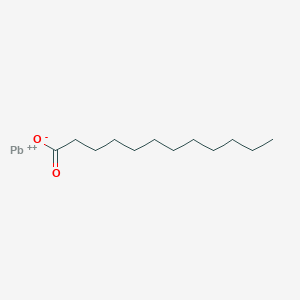
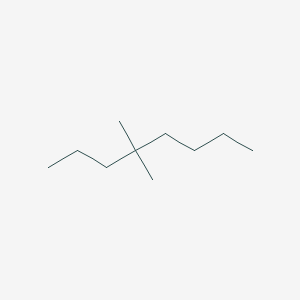
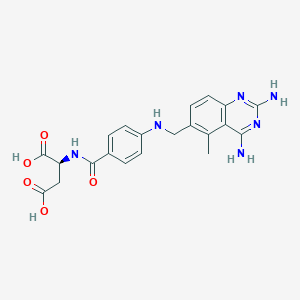
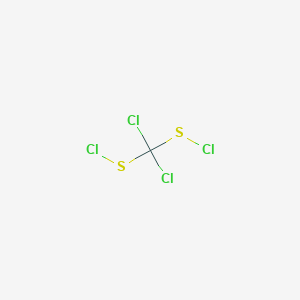
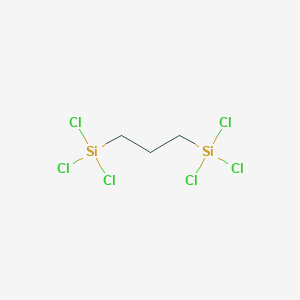
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
